STAT3-IN-8

Descripción

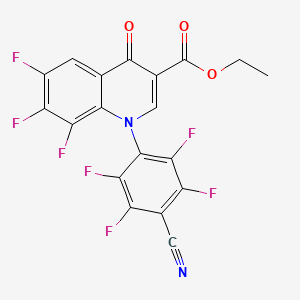

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 1-(4-cyano-2,3,5,6-tetrafluorophenyl)-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H7F7N2O3/c1-2-31-19(30)8-5-28(16-6(18(8)29)3-9(20)12(23)15(16)26)17-13(24)10(21)7(4-27)11(22)14(17)25/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEBLBGFGWQSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C3=C(C(=C(C(=C3F)F)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H7F7N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of STAT3 Inhibitors

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, survival, and immune responses.[1][2] Aberrant and constitutive activation of STAT3 is a hallmark of numerous human cancers and inflammatory diseases, making it a highly attractive target for therapeutic intervention.[3][4] Consequently, significant efforts have been dedicated to the discovery and development of small molecule inhibitors that can modulate STAT3 activity.[2]

This technical guide provides a comprehensive overview of the mechanisms of action of STAT3 inhibitors. While specific detailed information and quantitative data for the compound STAT3-IN-8 (also known as compound H172) are not extensively available in the public domain, this document will detail the well-established mechanisms by which various classes of STAT3 inhibitors function.[5] The principles, experimental methodologies, and data presented herein are representative of the field and provide a robust framework for understanding the inhibition of the STAT3 signaling pathway.

The STAT3 Signaling Pathway: A Key Therapeutic Target

The canonical STAT3 signaling pathway is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their cognate receptors on the cell surface.[2][6] This binding event triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate a critical tyrosine residue (Tyr705) on the STAT3 protein.[7] Phosphorylation induces the formation of STAT3 homodimers or heterodimers with other STAT family members through reciprocal SH2 domain-phosphotyrosine interactions.[8][9] These activated dimers then translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and regulate their transcription.[7][10] This leads to the expression of proteins involved in cell survival (e.g., Bcl-xL, Survivin), proliferation (e.g., Cyclin D1, c-Myc), and angiogenesis.[8][11]

In numerous pathological conditions, particularly cancer, this pathway is constitutively active, leading to uncontrolled cell growth and survival.[3][4] Therefore, inhibiting this pathway at various key steps has become a primary strategy in modern drug discovery.

Figure 1. Canonical STAT3 Signaling Pathway.

Mechanisms of STAT3 Inhibition

STAT3 inhibitors can be broadly classified based on their point of intervention in the signaling cascade. The primary strategies involve:

-

Indirect Inhibition: Targeting upstream kinases like JAKs.

-

Direct Inhibition: Targeting the STAT3 protein itself, primarily at the SH2 domain, the DNA-binding domain (DBD), or the N-terminal domain (NTD).

Indirect Inhibition: Targeting Upstream Kinases

A prevalent strategy to block STAT3 activation is to inhibit the Janus kinases (JAKs) that are responsible for its phosphorylation. Several small molecule JAK inhibitors have been developed and have shown clinical efficacy.

-

Mechanism: These inhibitors are typically ATP-competitive and bind to the kinase domain of JAKs, preventing the phosphorylation of STAT3 at Tyr705. This abrogates all subsequent downstream events, including dimerization, nuclear translocation, and DNA binding.

-

Example Inhibitor: Ruxolitinib is an FDA-approved JAK1/2 inhibitor.

Direct Inhibition of STAT3

Directly targeting the STAT3 protein offers the potential for greater selectivity and circumvention of resistance mechanisms associated with upstream targets.

The SH2 domain is the most extensively targeted region of STAT3. It is responsible for the dimerization of activated STAT3 monomers, a critical step for its function as a transcription factor.[9]

-

Mechanism: Inhibitors targeting the SH2 domain act by competitively binding to a pocket that normally recognizes the phosphotyrosine (pTyr705) residue of another STAT3 monomer.[12] By occupying this site, these inhibitors prevent the formation of functional STAT3 dimers.

-

Example Inhibitor: S3I-201 was identified through structure-based virtual screening and selectively inhibits STAT3 DNA-binding activity by targeting the SH2 domain.[13]

Figure 2. Inhibition of STAT3 Dimerization via SH2 Domain.

Targeting the DNA-binding domain of STAT3 presents an alternative approach to prevent its transcriptional activity.

-

Mechanism: Inhibitors of the DBD directly bind to this domain and allosterically or sterically hinder the interaction of the STAT3 dimer with its consensus DNA sequences in the promoters of target genes.[14] This prevents the transcription of pro-oncogenic genes, even if STAT3 is phosphorylated and dimerized.

-

Example Inhibitor: InS3-54 is a small molecule that selectively inhibits the DNA-binding activity of STAT3 over other STAT family members.[14]

Covalent inhibitors form a permanent bond with their target protein, often leading to prolonged and potent inhibition. While less common for STAT3, this mechanism is being explored. These inhibitors typically contain a reactive electrophilic group (e.g., an acrylamide) that forms a covalent bond with a nucleophilic amino acid residue (e.g., cysteine) on the target protein.

Quantitative Data for Representative STAT3 Inhibitors

The following table summarizes key quantitative data for well-characterized STAT3 inhibitors, illustrating the range of potencies achieved through different inhibitory mechanisms.

| Inhibitor | Target | Assay Type | IC50 / Ki | Cell Line/System | Reference |

| S3I-201 | STAT3 SH2 Domain | STAT3 DNA-binding (EMSA) | 86 ± 33 µM | Cell-free | [13] |

| InS3-54 | STAT3 DBD | STAT3 DNA-binding (EMSA) | ~20 µM | Cell-free | [14] |

| Stattic | STAT3 SH2 Domain | Fluorescence Polarization | 5.1 µM | Cell-free | N/A |

| Napabucasin (BBI-608) | STAT3 (putative DBD) | Cell Viability | 0.5 - 1.4 µM | Various Cancer Cell Lines | [9] |

Note: Data for this compound is not currently available in peer-reviewed literature.

Key Experimental Protocols for Characterizing STAT3 Inhibitors

The evaluation of potential STAT3 inhibitors involves a series of biochemical and cell-based assays to determine their mechanism of action, potency, and selectivity.

Fluorescence Polarization (FP) Assay

-

Principle: This assay is used to assess the binding of an inhibitor to the STAT3 SH2 domain. A fluorescently labeled peptide corresponding to the STAT3 phosphotyrosine binding motif is incubated with recombinant STAT3 protein. The binding of the large STAT3 protein to the small fluorescent peptide results in a high fluorescence polarization signal. A small molecule inhibitor that competes with the peptide for binding to the SH2 domain will displace the fluorescent peptide, causing a decrease in the polarization signal.

-

Methodology:

-

Recombinant STAT3 protein is incubated with varying concentrations of the test inhibitor in a suitable buffer.

-

A fluorescently labeled phosphopeptide probe (e.g., TAMRA-GpYLPQTV) is added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Electrophoretic Mobility Shift Assay (EMSA)

-

Principle: EMSA, or gel shift assay, is used to determine if an inhibitor can block the binding of the STAT3 dimer to its DNA consensus sequence.

-

Methodology:

-

Nuclear extracts containing activated STAT3 or recombinant STAT3 protein are incubated with a radiolabeled or fluorescently labeled DNA probe containing the STAT3 binding site (e.g., SIE/GAS element).

-

The test inhibitor is added at various concentrations to the binding reaction.

-

The protein-DNA complexes are separated from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis.

-

The gel is visualized by autoradiography or fluorescence imaging. A decrease in the shifted band corresponding to the STAT3-DNA complex indicates inhibition.[14]

-

Figure 3. Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Western Blotting

-

Principle: This technique is used to assess the phosphorylation status of STAT3 in cells treated with an inhibitor.

-

Methodology:

-

Cancer cells with constitutively active STAT3 or cytokine-stimulated cells are treated with the inhibitor for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated STAT3 (pSTAT3-Tyr705) and total STAT3.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. A reduction in the pSTAT3 signal relative to total STAT3 indicates inhibitory activity.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Principle: ChIP is used to determine if an inhibitor prevents the binding of STAT3 to the promoter regions of its target genes within intact cells.

-

Methodology:

-

Cells are treated with the inhibitor.

-

Protein-DNA complexes are cross-linked with formaldehyde.

-

The chromatin is sheared into smaller fragments.

-

An antibody specific to STAT3 is used to immunoprecipitate the STAT3-DNA complexes.

-

The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR) is performed using primers specific for the promoter regions of known STAT3 target genes (e.g., c-Myc, Cyclin D1). A decrease in the amount of precipitated DNA indicates that the inhibitor has blocked the binding of STAT3 to these promoters.[14]

-

Conclusion

The inhibition of the STAT3 signaling pathway represents a promising therapeutic strategy for a wide range of diseases, particularly cancer. While specific mechanistic details for this compound are not yet widely disseminated, the principles and methodologies outlined in this guide provide a thorough understanding of how STAT3 inhibitors are designed, characterized, and validated. The primary mechanisms of action involve the disruption of STAT3 phosphorylation, dimerization, or DNA binding, achieved through the targeting of upstream kinases or distinct domains of the STAT3 protein itself. The continued development of potent and selective STAT3 inhibitors, informed by the detailed experimental approaches described herein, holds great promise for future therapeutic advancements.

References

- 1. STAT3 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. biorxiv.org [biorxiv.org]

- 8. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanisms of Unphosphorylated STAT3 Transcription Factor Binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI - What does Stat3 do? [jci.org]

- 12. Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

STAT3-IN-8 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein involved in a myriad of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Its persistent activation is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention. STAT3-IN-8 is a potent inhibitor of STAT3, showing potential as a valuable tool for cancer research and drug development. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental considerations for this compound.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the chemical formula C30H26F5N5O4S. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | Not available in public sources | |

| CAS Number | 2237957-26-3 | [1] |

| Molecular Formula | C30H26F5N5O4S | [1] |

| Molecular Weight | 647.62 g/mol | [1] |

| SMILES | O=C1NC=NC2=C1C=CC(N(C([C@H]3CCN3S(=O)(C4=C(C(F)=C(C(F)=C4F)F)F)=O)=O)CC5=CC=C(N=C5)C6CCCCC6)=C2 | [1] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C for long-term storage. | [1] |

Biological Activity and Mechanism of Action

While detailed mechanistic studies on this compound are not extensively published, it is categorized as a potent STAT3 inhibitor. The primary mechanism of STAT3 activation involves its phosphorylation by Janus kinases (JAKs) at the Y705 and S727 residues, leading to its dimerization, nuclear translocation, and subsequent binding to DNA to regulate gene transcription. It is hypothesized that this compound interferes with one or more of these critical steps.

The diagram below illustrates the canonical JAK/STAT3 signaling pathway, which is the likely target of this compound.

References

STAT3-IN-8 (H172): A Potent and Selective Inhibitor of STAT3 for Cancer Research

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis. In a multitude of human cancers, STAT3 is constitutively activated, driving tumor progression and metastasis, making it a highly attractive target for therapeutic intervention. STAT3-IN-8, also known as H172, has emerged as a potent and selective small-molecule inhibitor of STAT3, demonstrating significant potential in preclinical cancer research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound is an azetidine-based compound that acts as an irreversible, covalent inhibitor of STAT3.[1] Its mechanism of action involves the alkylation of specific cysteine residues, Cys426 and Cys468, within the STAT3 protein.[1] This covalent modification prevents the homodimerization of STAT3, a crucial step for its activation and subsequent translocation to the nucleus to regulate gene transcription. By inhibiting STAT3 dimerization and its DNA-binding activity, this compound effectively blocks the downstream signaling cascade that promotes tumor cell survival and proliferation.[1]

Data Presentation: Quantitative Efficacy of this compound (H172)

The inhibitory potency of this compound (H172) has been quantified in various in vitro assays. The following table summarizes the key IC50 values, demonstrating its potency and selectivity for STAT3.

| Target | Assay | IC50 (μM) | Reference |

| STAT3:STAT3 DNA-binding | Electrophoretic Mobility Shift Assay (EMSA) | 0.98 ± 0.05 | [1] |

| STAT1:STAT3 DNA-binding | Electrophoretic Mobility Shift Assay (EMSA) | 3.4 - 8.3 | [1] |

| STAT1:STAT1 DNA-binding | Electrophoretic Mobility Shift Assay (EMSA) | > 15.8 | [1] |

| STAT5:STAT5 DNA-binding | Electrophoretic Mobility Shift Assay (EMSA) | > 19.1 | [1] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental evaluation and mechanism of this compound, the following diagrams illustrate the STAT3 signaling pathway, a typical experimental workflow for assessing STAT3 inhibitors, and the mechanism of action of this compound.

References

STAT3-IN-8 (Compound H172): A Technical Whitepaper on its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular signaling protein that, when aberrantly activated, plays a pivotal role in the initiation and progression of numerous human cancers. Its constitutive activation promotes tumor cell proliferation, survival, invasion, and immunosuppression, making it a highly attractive target for cancer therapy. This technical guide details the discovery and preclinical development of STAT3-IN-8, also known as compound H172, a potent and selective irreversible inhibitor of STAT3. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory activity, and the key experimental methodologies employed in its characterization.

Introduction to STAT3 Signaling

The STAT3 signaling pathway is a central node for numerous cytokine and growth factor signals. In a canonical pathway, the binding of ligands such as interleukins and growth factors to their cognate receptors on the cell surface triggers the activation of associated Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for the SH2 domain of latent STAT3 monomers in the cytoplasm. Upon recruitment, STAT3 is phosphorylated on a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of stable STAT3 homodimers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating the transcription of genes involved in cell cycle progression, apoptosis, and angiogenesis. The persistent activation of this pathway is a hallmark of many cancers.

Discovery and Rationale for this compound (H172)

This compound (H172) was developed as part of a research effort to identify novel, potent, and selective small-molecule inhibitors of STAT3. The core strategy focused on creating compounds that could irreversibly bind to STAT3, thereby offering a durable inhibition of its activity. H172 belongs to a series of azetidine-based compounds designed to covalently modify specific cysteine residues within the STAT3 protein. This irreversible binding mechanism was hypothesized to provide enhanced potency and prolonged duration of action compared to reversible inhibitors.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound (H172) were rigorously evaluated using a panel of in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibition of STAT DNA-Binding Activity by H172

| Target | IC50 (µM)[1] |

| STAT3:STAT3 Homodimer | 0.98 ± 0.05 |

| STAT1:STAT3 Heterodimer | 3.4 - 8.3 |

| STAT1:STAT1 Homodimer | > 15.8 |

| STAT5:STAT5 Homodimer | > 19.1 |

Data are presented as mean ± standard deviation from at least two independent experiments.

Table 2: Cellular Activity of H172 in Triple-Negative Breast Cancer (TNBC) Cells

| Cell Line | Assay | Concentration (µM) | Effect |

| TNBC | Constitutive STAT3 DNA-binding | 1, 3, 5 | Dose-dependent inhibition[1] |

| TNBC | Constitutive STAT3 Tyr705 Phosphorylation | 1, 3, 5 | Dose-dependent inhibition[1] |

| TNBC | Time-course of STAT3 DNA-binding Inhibition | 5 | Inhibition observed as early as 30-60 minutes[1] |

| TNBC | Time-course of pY705-STAT3 Inhibition | 5 | Inhibition observed as early as 30-60 minutes[1] |

Mechanism of Action

This compound (H172) functions as an irreversible inhibitor of STAT3. Mass spectrometry analysis and site-directed mutagenesis studies have confirmed that the azetidine moiety of H172 covalently modifies cysteine residues Cys426 and Cys468 within the STAT3 protein.[2] This covalent modification sterically hinders the DNA-binding activity of STAT3, thereby preventing the transcription of its downstream target genes.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound (H172).

Electrophoretic Mobility Shift Assay (EMSA) for STAT DNA-Binding Activity

-

Objective: To determine the in vitro inhibitory effect of H172 on the DNA-binding activity of STAT proteins.

-

Nuclear Extract Preparation: Nuclear extracts containing activated STAT proteins were prepared from appropriate cell lines (e.g., NIH3T3/v-Src fibroblasts for STAT3, and EGF-stimulated NIH3-T3/hEGFR fibroblasts for STAT1, STAT3, and STAT5).

-

Inhibitor Incubation: Equal amounts of total protein from nuclear extracts were pre-incubated with increasing concentrations of H172 or DMSO (vehicle control) for 30 minutes at room temperature.

-

Probe Binding: A radiolabeled high-affinity sis-inducible element (hSIE) probe (for STAT1 and STAT3) or mammary gland factor element (MGFe) probe (for STAT1 and STAT5) was added to the mixture and incubated to allow for protein-DNA complex formation.

-

Electrophoresis: The samples were subjected to native polyacrylamide gel electrophoresis to separate protein-DNA complexes from the free probe.

-

Data Analysis: The dried gels were exposed to a phosphor screen, and the bands corresponding to STAT:DNA complexes were quantified using imaging software (e.g., ImageJ). The percentage of inhibition was calculated relative to the DMSO-treated control, and IC50 values were determined by plotting the percent inhibition against the inhibitor concentration.[1]

Western Blot Analysis for STAT3 Phosphorylation

-

Objective: To assess the effect of H172 on the phosphorylation status of STAT3 in cultured cells.

-

Cell Culture and Treatment: Triple-negative breast cancer (TNBC) cells were cultured to an appropriate confluency and then treated with varying concentrations of H172 or DMSO for the indicated time periods.

-

Cell Lysis: Following treatment, cells were washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the cell lysates was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample were resolved by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified to determine the relative levels of phosphorylated STAT3.

Visualizations

Diagram 1: Canonical STAT3 Signaling Pathway

Caption: Canonical JAK-STAT3 signaling pathway.

Diagram 2: Experimental Workflow for H172 Evaluation

Caption: Preclinical evaluation workflow for this compound (H172).

Diagram 3: Mechanism of Irreversible Inhibition by H172

Caption: Irreversible covalent inhibition of STAT3 by H172.

Conclusion

This compound (H172) represents a significant advancement in the development of targeted therapies against STAT3-driven cancers. Its novel azetidine-based scaffold facilitates a potent and selective irreversible inhibition of STAT3 activity. The preclinical data demonstrate its ability to effectively block STAT3 signaling in cancer cells, leading to anti-proliferative effects. The detailed methodologies provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery, enabling further investigation and development of this promising class of STAT3 inhibitors.

References

- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

STAT3 Target Validation in Oncology: A Technical Guide

Disclaimer: This document provides a technical overview of the target validation process for STAT3 inhibitors in an oncological context. Due to the limited availability of public data on the specific inhibitor "STAT3-IN-8," this guide utilizes data and methodologies from studies on well-characterized, publicly documented STAT3 inhibitors such as Stattic and S3I-201 to serve as representative examples.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in regulating fundamental cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In normal physiological conditions, STAT3 activation is a transient and tightly controlled process. However, constitutive activation of STAT3 is a frequent event in a wide array of human cancers, including but not limited to, breast, lung, prostate, pancreatic, and hematological malignancies.[1] This aberrant, persistent activation drives the expression of a multitude of genes that are critical for tumor initiation, progression, metastasis, and the suppression of anti-tumor immunity.[2] Consequently, STAT3 has emerged as a high-priority target for the development of novel anticancer therapeutics.

This technical guide provides an in-depth overview of the core methodologies and data analysis involved in the preclinical target validation of STAT3 inhibitors for oncology applications. It is intended for researchers, scientists, and drug development professionals actively engaged in this field.

The STAT3 Signaling Pathway

The canonical STAT3 signaling cascade is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their respective cell surface receptors. This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs) or receptor tyrosine kinases (RTKs), which in turn phosphorylate STAT3 on a critical tyrosine residue (Tyr705).[3] This phosphorylation event induces the formation of STAT3 homodimers or heterodimers with other STAT family members. These activated dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription. Key downstream targets of STAT3 that promote a malignant phenotype include genes involved in cell cycle progression (e.g., Cyclin D1, c-Myc), survival and apoptosis resistance (e.g., Bcl-xL, Mcl-1, Survivin), and angiogenesis (e.g., VEGF).[4][5]

References

The Cutting Edge of Cancer Therapy: A Technical Guide to Arylsulfonamide-Based STAT3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical signaling molecule that, when constitutively activated, plays a pivotal role in the onset and progression of numerous human cancers.[1][2] Its involvement in cell proliferation, survival, metastasis, and immune evasion has made it a prime target for the development of novel anticancer therapeutics.[3] Among the various classes of STAT3 inhibitors, arylsulfonamide-based compounds have emerged as a promising scaffold, demonstrating potent and selective inhibition of STAT3 activity.[4][5] This technical guide provides an in-depth overview of the biological activity of these inhibitors, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Quantitative Analysis of Arylsulfonamide-Based STAT3 Inhibitors

The efficacy of arylsulfonamide-based STAT3 inhibitors has been quantified through various in vitro assays. The following tables summarize the inhibitory concentrations (IC50) of representative compounds against STAT3 activity and cancer cell viability.

Table 1: Inhibition of STAT3 Activity by Arylsulfonamide Derivatives

| Compound | Assay Type | Cell Line / System | IC50 (µM) | Reference |

| LLL12 | STAT3 DNA-binding | In vitro | ~0.47 | [4] |

| Compound 11 | STAT3 Phosphorylation (pSTAT3) | HCT116 | ~0.5 | [5] |

| YHO-1701 | STAT3-dependent luciferase reporter | - | ~0.03 | [6] |

| Niclosamide | STAT3-dependent luciferase reporter | Du145 | 0.25 ± 0.07 | [6] |

Table 2: Cytotoxicity of Arylsulfonamide-Based STAT3 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| LLL12 | MDA-MB-231 | Breast | 0.16 ± 0.04 | [4] |

| LLL12 | PANC-1 | Pancreatic | 0.33 ± 0.07 | [4] |

| LLL12 | U87 | Glioblastoma | 0.41 ± 0.09 | [4] |

| Compound 11 | HCT116 | Colon | 2.15 ± 0.18 | [5] |

| Compound 11 | MDA-MB-231 | Breast | 3.24 ± 0.25 | [5] |

| YHO-1701 | A2780 | Ovarian | 0.90 (48h) | [6] |

| YHO-1701 | OVCAR3 | Ovarian | 1.75 (48h) | [6] |

| YHO-1701 | SKOV3 | Ovarian | 14.84 (48h) | [6] |

| YHO-1701 | CAOV3 | Ovarian | 5.83 (48h) | [6] |

| Niclosamide | Du145 | Prostate | 0.7 | [6] |

Core Signaling Pathway and Inhibitor Action

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of Janus kinases (JAKs).[1] JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705), which triggers the dimerization of STAT3 monomers.[7] These dimers then translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of genes involved in tumorigenesis.[1] Arylsulfonamide-based inhibitors primarily function by targeting the SH2 domain of STAT3, thereby preventing its phosphorylation and subsequent dimerization.[8]

Experimental Protocols

The biological evaluation of arylsulfonamide-based STAT3 inhibitors involves a series of key experiments to determine their efficacy and mechanism of action.

Western Blot Analysis for STAT3 Phosphorylation

This assay is used to quantify the inhibition of STAT3 phosphorylation at Tyr705.

Materials:

-

Cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231, HCT116).

-

Arylsulfonamide inhibitor.

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the arylsulfonamide inhibitor for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 levels to total STAT3 or the loading control.

STAT3 DNA Binding Assay

This assay measures the ability of the inhibitor to prevent STAT3 from binding to its target DNA sequence. An ELISA-based assay is a common method.[9]

Materials:

-

Nuclear extraction kit.

-

STAT3 transcription factor assay kit (containing a 96-well plate coated with a STAT3-specific DNA probe).

-

Primary antibody specific to STAT3.

-

HRP-conjugated secondary antibody.

-

Developing solution.

-

Stop solution.

Procedure:

-

Nuclear Extract Preparation: Treat cells with the arylsulfonamide inhibitor and prepare nuclear extracts according to the manufacturer's protocol.

-

Binding Reaction: Add the nuclear extracts to the wells of the STAT3 DNA-binding plate and incubate to allow STAT3 to bind to the coated probe.

-

Antibody Incubation: Wash the wells and add the primary antibody against STAT3, followed by incubation.

-

Secondary Antibody and Detection: Wash the wells again and add the HRP-conjugated secondary antibody. After incubation, add the developing solution and measure the absorbance at the appropriate wavelength.

-

Data Analysis: The decrease in absorbance in treated samples compared to the control indicates the inhibition of STAT3 DNA binding.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the inhibitor on cancer cells.

Materials:

-

Cancer cell lines.

-

96-well plates.

-

Complete cell culture medium.

-

Arylsulfonamide inhibitor.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the arylsulfonamide inhibitor for a specific period (e.g., 48 or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental and Developmental Workflow

The discovery and preclinical evaluation of arylsulfonamide-based STAT3 inhibitors follow a structured workflow.

Structure-Activity Relationship (SAR) and Future Directions

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of arylsulfonamide-based STAT3 inhibitors. Key modifications to the arylsulfonamide scaffold can significantly impact biological activity. For instance, substitutions on the aromatic rings can influence binding affinity to the STAT3 SH2 domain. The linker between the aryl and sulfonamide groups also plays a role in the molecule's conformation and interaction with the target protein.

Future research in this area will likely focus on the development of inhibitors with improved pharmacokinetic profiles, enhanced selectivity, and the ability to overcome potential resistance mechanisms. The combination of arylsulfonamide-based STAT3 inhibitors with other targeted therapies or conventional chemotherapy holds significant promise for achieving synergistic anticancer effects and improving patient outcomes.

References

- 1. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating the specific STAT3 inhibitor YHO-1701 in ovarian cancer cell lines and patient-derived cell models: efficacy, mechanisms, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The STAT3 Signaling Pathway: A Critical Nexus in Tumorigenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a central role in a multitude of cellular processes, including proliferation, survival, differentiation, and inflammation.[1][2] Under normal physiological conditions, STAT3 activation is a transient and tightly regulated event, crucial for processes like wound healing and immune responses.[1] However, the persistent and aberrant activation of STAT3 is a hallmark of numerous human cancers, where it functions as a key oncogenic driver.[2][3] Constitutively active STAT3 promotes tumorigenesis by regulating the expression of a wide array of genes involved in cell cycle progression, apoptosis resistance, invasion, angiogenesis, and immune evasion.[4][5] This guide provides a comprehensive technical overview of the STAT3 signaling pathway, its multifaceted role in cancer, and detailed methodologies for its investigation.

The Core STAT3 Signaling Pathway

The activation of STAT3 is a critical convergence point for numerous upstream signaling cascades initiated by cytokines, growth factors, and non-receptor tyrosine kinases.[6] The signaling process can be broadly categorized into canonical and non-canonical pathways.

Canonical STAT3 Activation

The canonical pathway is the most well-characterized mechanism of STAT3 activation. It is initiated by the binding of ligands, such as interleukin-6 (IL-6) and epidermal growth factor (EGF), to their cognate receptors on the cell surface.[7] This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs) or other tyrosine kinases like Src.[1][8]

The activated kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for the SH2 domain of latent STAT3 monomers in the cytoplasm.[8] Upon recruitment to the activated receptor complex, STAT3 is itself phosphorylated on a critical tyrosine residue (Tyr705).[1][9] This phosphorylation event induces a conformational change in the STAT3 protein, leading to the formation of stable STAT3 homodimers or heterodimers with other STAT family members, such as STAT1.[9][10] These activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[9][10]

Non-Canonical STAT3 Signaling

In addition to the canonical tyrosine phosphorylation, STAT3 activity can be modulated through non-canonical pathways.[11] One key non-canonical modification is the phosphorylation of a serine residue (Ser727) within the C-terminal transactivation domain.[12] This serine phosphorylation, often mediated by kinases such as MAPK and CDK5, can modulate the transcriptional activity of STAT3 and is also implicated in STAT3's mitochondrial functions.[12][13]

Furthermore, unphosphorylated STAT3 can also translocate to the nucleus and regulate gene expression, sometimes in conjunction with other transcription factors like NF-κB.[13] Acetylation of STAT3 at lysine 685 is another non-canonical modification that can induce STAT3 dimerization and transcriptional activity, even in the absence of tyrosine phosphorylation.[11][13] These non-canonical pathways add another layer of complexity to the regulation of STAT3 function in both normal and cancerous cells.[14]

The Role of STAT3 in Tumorigenesis

The constitutive activation of STAT3 is a common feature in a wide variety of human cancers, including those of the breast, prostate, lung, colon, and various hematological malignancies.[15][16] This persistent signaling drives multiple hallmarks of cancer.

Cell Proliferation, Survival, and Apoptosis Evasion

STAT3 promotes uncontrolled cell proliferation by upregulating the expression of key cell cycle regulators such as c-Myc and Cyclin D1.[4][17] Simultaneously, it fosters cancer cell survival by inducing the expression of anti-apoptotic proteins like Bcl-xL, Bcl-2, and Mcl-1, thereby allowing tumor cells to evade programmed cell death.[4][16]

Invasion and Metastasis

STAT3 plays a critical role in tumor invasion and metastasis by upregulating the expression of genes involved in epithelial-mesenchymal transition (EMT), cell migration, and extracellular matrix degradation, such as matrix metalloproteinases (MMPs).[18]

Angiogenesis

Tumor growth and metastasis are dependent on the formation of new blood vessels, a process known as angiogenesis.[19] STAT3 promotes angiogenesis by directly activating the transcription of the vascular endothelial growth factor (VEGF) gene, a potent pro-angiogenic factor.[19][20] It also induces the expression of other angiogenic factors like hypoxia-inducible factor-1α (HIF-1α).[4][20]

Tumor Microenvironment and Immune Evasion

STAT3 signaling is not only critical within the cancer cells themselves but also plays a profound role in shaping the tumor microenvironment (TME).[21][22] In the TME, STAT3 activation in immune cells can lead to an immunosuppressive environment that allows the tumor to evade immune surveillance.[21][23] For instance, STAT3 activation in dendritic cells can suppress their maturation and antigen presentation capabilities, while in macrophages, it can promote a pro-tumoral M2-like polarization.[21] Furthermore, STAT3 can drive the expansion of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), both of which contribute to an immunosuppressive TME.[21]

Quantitative Data on STAT3 in Cancer

The expression and activation of STAT3 are frequently altered in various cancers, and these alterations often correlate with clinical outcomes.

| Cancer Type | STAT3 mRNA Expression vs. Normal[19] | STAT3 Protein Expression vs. Normal[19] | p-STAT3 (Tyr705) Levels in Tumors | Association with Overall Survival (Hazard Ratio) |

| Breast Cancer | Lower in tumor | Higher in ~80% of tumors | Elevated | High STAT3: HR = 1.87 (Poorer)[24] High p-STAT3: HR = 0.72 (Better)[24] |

| Colorectal Cancer | Lower in tumor | Lower in tumor | Elevated | High STAT3 associated with poorer survival.[25] |

| Lung Cancer | Lower in tumor (LUAD, LUSC) | Undetectable in some cases | Elevated | High p-STAT3 associated with poor prognosis.[15] |

| Prostate Cancer | Lower in tumor | Higher in tumor | Elevated | High STAT3 associated with poorer survival.[5] |

| Head and Neck Cancer | Lower in tumor | Higher in ~80% of tumors | Elevated | High STAT3 associated with poorer survival.[15] |

| Renal Cancer | Lower in tumor (KIRC, KIRP, KICH) | Lower in tumor | - | - |

| Low-Grade Glioma | - | - | Elevated | High STAT3: HR = 1.887 (Poorer)[4] |

LUAD: Lung Adenocarcinoma, LUSC: Lung Squamous Cell Carcinoma, KIRC: Kidney Renal Clear Cell Carcinoma, KIRP: Kidney Renal Papillary Cell Carcinoma, KICH: Kidney Chromophobe. Data synthesized from multiple sources; hazard ratios can vary between studies.

Experimental Protocols

Investigating the STAT3 signaling pathway requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is designed to detect the activated form of STAT3 by targeting its phosphorylation at Tyr705.[1]

1. Cell Lysis and Protein Extraction:

-

Culture cells to the desired confluency and treat with appropriate stimuli (e.g., cytokines) or inhibitors.

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells on ice using a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[1]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

2. Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay, such as the Bio-Rad Protein Assay.[1]

3. Sample Preparation and Gel Electrophoresis:

-

Mix a calculated amount of protein lysate (e.g., 20-30 µg) with 2x SDS-PAGE sample buffer.

-

Denature the protein samples by heating at 95-100°C for 5 minutes.

-

Load the denatured samples onto an SDS-polyacrylamide gel (e.g., 10% gel).

-

Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

5. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% w/v BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[1]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[1]

-

Wash the membrane again as described above.

6. Detection:

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like β-actin.

Luciferase Reporter Assay for STAT3 Transcriptional Activity

This assay quantifies the transcriptional activity of STAT3 by measuring the expression of a reporter gene (luciferase) under the control of STAT3-responsive elements.[21]

1. Cell Culture and Transfection:

-

Seed cells (e.g., HEK293) in a 96-well plate one day before transfection.[2]

-

Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).[21] Use a suitable transfection reagent following the manufacturer's protocol.

2. Cell Treatment:

-

After 24 hours of transfection, treat the cells with the desired stimuli (e.g., IL-6) or inhibitors for an appropriate duration (e.g., 6-24 hours).[2]

3. Cell Lysis:

-

Remove the culture medium and lyse the cells by adding passive lysis buffer to each well.[21]

-

Incubate for 15 minutes at room temperature with gentle rocking.[21]

4. Luciferase Activity Measurement:

-

Prepare the firefly luciferase assay reagent and add it to each well of a luminometer plate containing the cell lysate.

-

Measure the firefly luminescence using a luminometer.

-

Prepare the Renilla luciferase assay reagent and add it to the same wells.

-

Measure the Renilla luminescence.

5. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in cell number and transfection efficiency.[21]

-

The resulting ratio represents the relative STAT3 transcriptional activity.

Chromatin Immunoprecipitation (ChIP) for STAT3 DNA Binding

ChIP is a powerful technique to identify the specific DNA regions that a transcription factor, such as STAT3, binds to in the genome.[13]

1. Cross-linking:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

2. Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and lyse them to release the chromatin.

-

Shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion (e.g., with micrococcal nuclease).[13]

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

-

Incubate the sheared chromatin with a specific antibody against STAT3 overnight at 4°C. A mock IP with a non-specific IgG should be performed as a negative control.[13]

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the protein-DNA complexes from the beads.

5. Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating the samples.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

6. Analysis:

-

The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the enrichment of specific target gene promoters.

-

For genome-wide analysis, the purified DNA can be used to prepare a library for next-generation sequencing (ChIP-seq).

Conclusion and Future Directions

The STAT3 signaling pathway is undeniably a central player in the initiation and progression of a wide range of cancers. Its persistent activation drives the malignant phenotype by promoting cell proliferation, survival, invasion, angiogenesis, and by creating an immunosuppressive tumor microenvironment. The intricate network of upstream activators, downstream targets, and both canonical and non-canonical regulatory mechanisms highlights the complexity of STAT3 signaling.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of STAT3 in their specific cancer models. A thorough understanding of the context-dependent functions of STAT3 is crucial for the development of effective therapeutic strategies. Given its central role in tumorigenesis, STAT3 remains a highly attractive target for anti-cancer drug development. Future research will likely focus on developing more specific and potent STAT3 inhibitors, understanding the mechanisms of resistance to STAT3-targeted therapies, and exploring combination strategies that target both STAT3 and other oncogenic pathways to improve patient outcomes.

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A pan-cancer analysis of STAT3 expression and genetic alterations in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biocompare.com [biocompare.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of STAT3 Inhibition on the Metabolic Switch in a Highly STAT3-activated Lymphoma Cell Line | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using a STAT3 antibody in chromatin immunoprecipitation (ChIP): Novus Biologicals [novusbio.com]

- 14. High-throughput sequencing identifies STAT3 as the DNA-associated factor for p53-NF-κB-complex-dependent gene expression in human heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Significance of STAT3 in Immune Infiltration and Drug Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prognostic significance of STAT3/phosphorylated-STAT3 in tumor: a meta-analysis of literatures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Meta-analysis of STAT3 and phospho-STAT3 expression and survival of patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. STAT1 inhibits STAT3 activation in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 23. STAT3 activation assay [bio-protocol.org]

- 24. Frontiers | Genome-Wide ChIP-seq and RNA-seq Analyses of STAT3 Target Genes in TLRs Activated Human Peripheral Blood B Cells [frontiersin.org]

- 25. STAT3 ChIP-Seq [bio-protocol.org]

Investigating the Therapeutic Potential of STAT3-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a crucial role in a multitude of cellular processes, including cell growth, differentiation, and survival. Its persistent activation is a hallmark of numerous human cancers, contributing to tumor progression, metastasis, and resistance to therapy. Consequently, STAT3 has emerged as a high-priority target for the development of novel anticancer therapeutics. This technical guide focuses on STAT3-IN-8, a potent small molecule inhibitor of STAT3. While detailed peer-reviewed studies on this compound are not yet widely available, this document consolidates the existing information, primarily from patent literature, and provides a framework for its investigation.

Introduction to this compound

This compound (also known as compound H172) is an arylsulfonamide-based small molecule designed as a potent inhibitor of STAT3.[1] Its chemical formula is C30H26F5N5O4S with a molecular weight of 647.62 g/mol .[1] The primary source of information regarding its biological activity comes from the patent WO2021016333A1, which describes a series of arylsulfonamides as STAT3 inhibitors for potential use in cancer research.[1]

The STAT3 Signaling Pathway and Therapeutic Rationale

The STAT3 signaling cascade is a critical pathway that translates extracellular signals from cytokines and growth factors into changes in gene expression. In a canonical pathway, the binding of ligands such as Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF) to their respective receptors triggers the activation of associated Janus kinases (JAKs). These kinases then phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.

Constitutive activation of this pathway in cancer cells leads to the upregulation of genes involved in:

-

Cell Proliferation: (e.g., c-Myc, Cyclin D1)

-

Survival and Anti-Apoptosis: (e.g., Bcl-xL, Mcl-1, Survivin)

-

Angiogenesis: (e.g., VEGF)

-

Invasion and Metastasis

-

Immune Evasion

Inhibiting the aberrant activity of STAT3 is therefore a highly attractive strategy for cancer therapy. Small molecule inhibitors like this compound aim to disrupt this signaling cascade, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells dependent on this pathway.

Figure 1. The STAT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data

Detailed quantitative data for this compound from peer-reviewed literature is not currently available. The primary source for such information would be the associated patent documents. Researchers are advised to consult the patent WO2021016333A1 for specific data on the biological activity of compound H172. For context, other well-characterized STAT3 inhibitors have been evaluated across various cancer cell lines. The table below is a representative example of how such data is typically presented.

Table 1: Representative Data for a Hypothetical STAT3 Inhibitor

| Cell Line | Cancer Type | IC50 (µM) | Assay Type |

| MDA-MB-231 | Breast Cancer | 2.5 | Cell Viability (MTT) |

| DU145 | Prostate Cancer | 3.1 | Cell Viability (MTT) |

| PANC-1 | Pancreatic Cancer | 4.5 | Cell Viability (MTT) |

| U87 | Glioblastoma | 1.8 | Cell Viability (MTT) |

| HCT116 | Colon Cancer | 5.2 | Cell Viability (MTT) |

Note: The data in this table is for illustrative purposes only and does not represent actual data for this compound.

Experimental Protocols

The following are detailed, generalized protocols for key experiments typically used to characterize the activity of a STAT3 inhibitor like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for STAT3 Phosphorylation

This technique is used to detect the levels of total STAT3 and phosphorylated STAT3 (p-STAT3), providing direct evidence of target engagement.

Materials:

-

Cancer cell line with active STAT3 signaling

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

This compound

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and allow them to attach. Treat with various concentrations of this compound for a specified time (e.g., 4-24 hours). Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control to normalize the data.

Figure 2. General experimental workflow for evaluating a STAT3 inhibitor.

In Vivo Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment and control groups.

-

Compound Administration: Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

-

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and general health of the mice as indicators of toxicity.

-

Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of this compound.

Conclusion and Future Directions

This compound is a promising small molecule inhibitor of the STAT3 signaling pathway. While publicly available data is currently limited, the information presented in this guide provides a comprehensive framework for its preclinical evaluation. Further studies are necessary to fully elucidate its mechanism of action, determine its efficacy in a broad range of cancer models, and assess its pharmacokinetic and safety profiles. The experimental protocols detailed herein represent standard methodologies for the characterization of such a compound and can guide future research into the therapeutic potential of this compound. As more data becomes available, a clearer picture of its clinical utility will emerge.

References

STAT3 Inhibition: A Technical Guide to a Core Oncogenic Pathway

Disclaimer: This document provides a general overview of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the effects of its inhibition. No specific public domain information was found for a molecule designated "STAT3-IN-8." Therefore, this guide will focus on the well-established principles of STAT3 inhibition and its impact on downstream targets, drawing from the current scientific literature.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor involved in a multitude of cellular processes, including cell proliferation, survival, differentiation, and immune responses.[1][2][3][4] Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process.[5] However, its aberrant and persistent activation is a hallmark of numerous human cancers and inflammatory diseases, making it a compelling target for therapeutic intervention.[5][6][7][8][9] This guide delves into the core of the STAT3 signaling pathway, the consequences of its inhibition, and the methodologies used to study these effects.

The STAT3 Signaling Pathway

The canonical STAT3 signaling cascade is initiated by the binding of various cytokines and growth factors, such as Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF), to their respective cell surface receptors.[1][2][10] This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705).[1][6][11]

Phosphorylated STAT3 monomers then dimerize via reciprocal SH2 domain interactions and translocate to the nucleus.[1][6][10][12] In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of its target genes, thereby modulating their transcription.[1][13][14] This leads to the expression of a wide array of proteins that drive key aspects of tumorigenesis.

Downstream STAT3 Targets

Activated STAT3 regulates the transcription of a broad spectrum of genes that are critical for tumor progression. These target genes are involved in various cellular processes as summarized in the table below.

| Cellular Process | Downstream Target Genes | Function |

| Cell Cycle & Proliferation | c-Myc, Cyclin D1 | Promotes cell cycle progression and proliferation.[5][13][15] |

| Apoptosis Inhibition | Bcl-2, Bcl-xL, Mcl-1, Survivin | Suppresses apoptosis, leading to increased cell survival.[13][15] |

| Angiogenesis | VEGF, HIF-1α | Stimulates the formation of new blood vessels to support tumor growth.[14][15] |

| Invasion & Metastasis | MMP-2, MMP-9, Twist, Snail | Promotes degradation of the extracellular matrix and epithelial-mesenchymal transition (EMT), facilitating invasion and metastasis.[14][15] |

| Immune Evasion | IL-10, PD-L1 | Suppresses the anti-tumor immune response.[14][16] |

Effects of STAT3 Inhibition

STAT3 inhibitors are designed to interfere with the STAT3 signaling cascade at various points. The primary mechanisms of action include:

-

Inhibition of STAT3 Phosphorylation: Preventing the initial activation of STAT3 by targeting upstream kinases like JAKs.

-

Inhibition of STAT3 Dimerization: Blocking the formation of functional STAT3 dimers.

-

Inhibition of DNA Binding: Preventing the STAT3 dimer from binding to the promoter regions of its target genes.

By disrupting the STAT3 signaling pathway, these inhibitors can effectively downregulate the expression of key downstream target genes. This leads to a reduction in tumor cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis.

Experimental Protocols for Evaluating STAT3 Inhibitors

To assess the efficacy of a potential STAT3 inhibitor, a series of in vitro experiments are typically conducted.

Western Blot Analysis for STAT3 Phosphorylation

-

Objective: To determine if the inhibitor blocks the phosphorylation of STAT3.

-

Methodology:

-

Culture cancer cells with constitutively active STAT3.

-

Treat the cells with varying concentrations of the STAT3 inhibitor for a specified duration.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Analyze the band intensities to determine the ratio of p-STAT3 to total STAT3.

-

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

-

Objective: To measure the effect of the inhibitor on the transcription of downstream STAT3 target genes.

-

Methodology:

-

Treat cancer cells with the STAT3 inhibitor as described above.

-

Isolate total RNA from the cells and perform reverse transcription to synthesize cDNA.

-

Perform qRT-PCR using primers specific for STAT3 target genes (e.g., c-Myc, Cyclin D1, Bcl-2).

-

Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Calculate the relative fold change in gene expression in inhibitor-treated cells compared to control cells.

-

Cell Viability and Apoptosis Assays

-

Objective: To evaluate the functional consequences of STAT3 inhibition on cell survival.

-

Methodology:

-

Cell Viability (e.g., MTT or CellTiter-Glo assay):

-

Seed cells in a 96-well plate and treat with a range of inhibitor concentrations.

-

After a defined incubation period, add the assay reagent and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.

-

-

Apoptosis (e.g., Annexin V/Propidium Iodide staining):

-

Treat cells with the inhibitor.

-

Stain the cells with Annexin V (to detect early apoptosis) and Propidium Iodide (to detect late apoptosis/necrosis).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

-

Conclusion

The STAT3 signaling pathway remains a critical axis in the development and progression of many cancers. While the specific molecule "this compound" is not characterized in the public domain, the general principles of STAT3 inhibition provide a robust framework for the development of novel therapeutics. By targeting this central node, it is possible to disrupt multiple oncogenic processes simultaneously, offering a promising strategy for cancer treatment. The experimental protocols outlined here represent standard methods for the preclinical evaluation of any novel STAT3 inhibitor.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]

- 3. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of the N-Terminal Domain of STAT3 in STAT3-Dependent Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]

- 8. STAT3 - Wikipedia [en.wikipedia.org]

- 9. Identification of novel regulators of STAT3 activity | PLOS One [journals.plos.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STAT3 activation: A key factor in tumor immunoescape - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the transcriptional activity of STAT3 by a novel fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Highlighted STAT3 as a potential drug target for cancer therapy [bmbreports.org]

- 15. The Role of STAT3 in Leading the Crosstalk between Human Cancers and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. STAT3 Regulates the Type I IFN-Mediated Antiviral Response by Interfering with the Nuclear Entry of STAT1 [mdpi.com]

Preliminary In Vitro Evaluation of STAT3-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of STAT3-IN-8, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document outlines the core biochemical and cellular activities of this compound, presents detailed protocols for key experimental assays, and visualizes the underlying biological pathways and experimental processes.

Introduction to STAT3 and this compound

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell proliferation, survival, differentiation, and apoptosis.[1] In healthy cells, STAT3 activation is transient and tightly regulated. However, in many human cancers, STAT3 is constitutively activated, promoting tumor progression, drug resistance, and immune evasion.[1][2] This aberrant activation makes STAT3 a compelling target for cancer therapy.[3]

The canonical activation of STAT3 is initiated by cytokines and growth factors, which leads to phosphorylation of STAT3 at the tyrosine 705 (Y705) residue by Janus kinases (JAKs).[4][5] This phosphorylation event induces STAT3 to form homodimers, which then translocate to the nucleus, bind to specific DNA sequences, and regulate the transcription of target genes such as c-Myc, Cyclin D1, and Bcl-xL.[1][6]

This compound (also identified as compound H172) is a potent, irreversible, azetidine-based small molecule inhibitor of STAT3.[7][8] It is designed to selectively inhibit STAT3 activity over other STAT family members, presenting a promising avenue for targeted cancer therapy.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from the in vitro evaluation of this compound (H172). The data highlights its potency and selectivity in inhibiting STAT3 DNA-binding activity.

Table 1: Inhibitory Activity of this compound (H172) on STAT Dimer DNA-Binding

| Dimer Target | IC50 (μM) |

| Stat3:Stat3 | 0.98 ± 0.05 |

| Stat1:Stat3 | 3.4 - 8.3 |

Data sourced from in vitro DNA-binding assays.[7]

Table 2: Selectivity Profile of this compound (H172)

| Dimer Target | IC50 (μM) |

| Stat1:Stat1 | > 15.8 |

| Stat5:Stat5 | > 19.1 |

Data demonstrates high selectivity for STAT3 over STAT1 and STAT5.[7]

Signaling Pathway and Experimental Workflow

Canonical STAT3 Signaling Pathway

The following diagram illustrates the canonical JAK/STAT3 signaling pathway, which is the primary target of this compound.

In Vitro Evaluation Workflow for this compound

This workflow outlines the logical progression of experiments for the preliminary in vitro characterization of a STAT3 inhibitor like this compound.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays essential for evaluating the efficacy and mechanism of action of this compound.

STAT3 Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit the phosphorylation of STAT3 at Tyrosine 705 in whole cells.

-

Objective: To quantify the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.

-

Principle: Cells are treated with the inhibitor, lysed, and proteins are separated by size via SDS-PAGE. Specific antibodies are used to detect p-STAT3 (Tyr705) and total STAT3.[4][9]

Materials:

-

Cancer cell line with constitutive STAT3 activation (e.g., MDA-MB-231, HepG2).[4]

-

Cell culture medium, FBS, and supplements.

-

This compound.

-